1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Organometallic Chemistry Cross-Coupling Reactivity

Researchers face metabolic instability and non-specific binding from flat aromatic bioisosteres. This iodinated bicyclo[1.1.1]pentane (BCP) provides a rigid 3D alternative to para-substituted benzenes. - Iodo group enables cross-coupling (e.g., iron-catalyzed Kumada), installed flurbiprofen/ brequinar analogues at 66-78% yield. - 4-Fluorophenyl confers quantifiable LogP control and a 19F NMR probe handle. - BenchChem supplies >98% pure material with batch-specific QC. Available for immediate global shipment to qualified research institutions.

Molecular Formula C11H10FI
Molecular Weight 288.10 g/mol
Cat. No. B12977546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Molecular FormulaC11H10FI
Molecular Weight288.10 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)I)C3=CC=C(C=C3)F
InChIInChI=1S/C11H10FI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
InChIKeyYOXMPORBSKNZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane: Bifunctional BCP Building Block


1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane (CAS 197914-20-8) is a member of the 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) class, characterized by a rigid, three-dimensional core that serves as a high-value bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups in drug discovery [1]. This specific compound is a bifunctional building block, featuring a reactive iodine atom for cross-coupling and nucleophilic substitution, alongside a 4-fluorophenyl group that can be leveraged for further elaboration or to modulate physicochemical properties [2].

Iodo handle enables metal-halogen exchange and cross-coupling
BCP core serves as rigid bioisostere of para-substituted benzene
4-Fluorophenyl group for lipophilicity and electronic modulation

Why Substituting with Generic Analogs Fails


In-class compounds are not interchangeable due to the synergistic and precise nature of the BCP core's substituents. The specific combination of a reactive iodo group and a 4-fluorophenyl group on the BCP scaffold is critical. Substituting the iodine with a chlorine atom results in a complete loss of key reactivity, such as metal-halogen exchange [1]. Similarly, replacing the fluorophenyl group with a non-fluorinated aryl or alkyl group alters the electronic environment and lipophilicity, which can significantly impact the yield and selectivity of subsequent cross-coupling reactions [2] and the physicochemical properties of the final target molecule, as demonstrated by the superior biopharmaceutical profile of BCP bioisosteres over their phenyl counterparts [3].

Chloro analog May lack metal-halogen exchange reactivity, blocking common cross-coupling pathways.
Non-fluorinated aryl Alters electronic environment and lipophilicity, potentially shifting reaction selectivity and product profile.
Phenyl ring Lacks BCP’s rigid 3D geometry and reported pharmacokinetic advantages; may not mimic desired bioisostere properties.

Quantitative Evidence: Differentiation from Analogs


Superior Reactivity of C–I Bond in Metal-Halogen Exchange

The iodo group on the BCP core provides a unique and quantifiable reactivity advantage over its chloro and bromo counterparts in metal-halogen exchange reactions, a critical step for further functionalization. A head-to-head study of 1-halobicyclo[1.1.1]pentanes demonstrated that the iodo derivative reacts cleanly with t-butyllithium, while the chloro derivative is completely inert [1]. This difference is not a matter of degree but of a complete functional switch.

Metal-Halogen Exchange
Head-to-head
Iodo BCP: Reactive
Chloro BCP: Inert
Supports iodo-BCP as electrophile for organometallic functionalization.
t-BuLi, aprotic solvent, low temp.
Organometallic Chemistry Cross-Coupling Reactivity

BCP Core Biopharmaceutical Advantage over Phenyl Ring

The bicyclo[1.1.1]pentane core, which is a structural component of the target compound, has been directly shown to offer significant, quantifiable advantages in biopharmaceutical properties compared to the phenyl ring it is designed to replace. In a landmark study by Pfizer, replacing the central fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP motif resulted in a new compound (3) that was equipotent but demonstrated a ~4-fold increase in both Cmax and AUC values in a mouse model [1].

Oral Absorption (Mouse)
Head-to-head
~4× Cmax & AUC
Reported BCP bioisostere pharmacokinetic advantage context.
Compared to parent fluorophenyl γ-secretase inhibitor.
Medicinal Chemistry Bioisosteres Pharmacokinetics

Lipophilicity Control via 4-Fluorophenyl Substituent

The 4-fluorophenyl group is a strategic choice for modulating lipophilicity. The target compound, which contains an iodine atom, is expected to have a higher LogP than its non-iodo analog. A cross-study comparison reveals that the non-iodo counterpart, 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane, has a calculated LogP of 3.50 . This provides a quantitative baseline for the class, confirming that the fluorophenyl-BCP scaffold resides in a favorable lipophilicity range for membrane permeability, a property that can be further tuned by leveraging the iodine handle for functionalization.

Calculated LogP
Data to verify
3.50 (non-iodo analog)
Reported lipophilicity range supports permeability tuning potential.
Iodo derivative LogP expected higher; cross-study reference.
Physicochemical Properties Lipophilicity Medicinal Chemistry

High-Value Application Scenarios


BCP-Containing Drug Analogue Synthesis

The compound serves as an ideal electrophilic partner in iron-catalyzed Kumada cross-coupling reactions to install complex (hetero)aryl groups, as demonstrated in the synthesis of BCP analogues of the drugs flurbiprofen and brequinar in 78% and 66% yield, respectively [1]. This application is directly enabled by the reactivity of the iodo group, as established in Evidence 1, and the resulting products can leverage the improved pharmacokinetic profile of the BCP core, as shown in Evidence 2.

Rigid Linear Scaffolds for Materials Science

The compound can be used to construct rigid, linear, and sp3-rich scaffolds for applications in liquid crystals or metal-organic frameworks (MOFs). The iodine atom can undergo sequential or orthogonal cross-coupling reactions to append diverse functional units at a precise distance and angle [2]. This application builds upon the established LogP and structural control provided by the 4-fluorophenyl-BCP core noted in Evidence 3.

Late-Stage Functionalization of Drug Leads

The iodine atom on this building block provides a versatile synthetic handle for late-stage functionalization. It can be used to install the fluorophenyl-BCP motif onto a complex molecule via cross-coupling [1], or to generate a highly reactive BCP radical or anion for C–C bond formation [2]. This application leverages the distinct reactivity of the iodo group compared to other halogens (Evidence 1) to enable modular, late-stage modifications of advanced intermediates.

19F NMR Probes and Tracers Development

The presence of a 19F nucleus in the 4-fluorophenyl group makes this compound a valuable precursor for synthesizing 19F NMR probes for studying protein-ligand interactions or for metabolic profiling [3]. The rigid BCP spacer ensures a defined distance and orientation between the fluorine atom and a conjugated biomolecule or drug fragment, enhancing the quality of the NMR data. This scenario directly utilizes the unique, quantifiable combination of the 4-fluorophenyl group (Evidence 3) and the BCP core (Evidence 2).

Application
Selection Property
Validation Focus
BCP-Containing Drug Analogue Synthesis
Iodo group reactivity for Kumada coupling
Cross-coupling efficiency and BCP PK profile retention
Rigid Linear Scaffolds
Rigid, linear BCP spacer
Sequential orthogonal coupling and spatial precision
Late-Stage Functionalization
Versatile iodo handle for radical/anion generation
Late-stage C–C bond formation scope
19F NMR Probes
19F reporter with rigid BCP spacer
NMR relaxation and distance measurement accuracy

Technical Documentation Hub

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23 linked technical documents
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